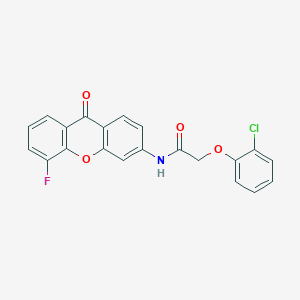
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of various acetamide derivatives has been explored in the provided papers. For instance, the synthesis of 2-Chloro-N-(2,4-dinitrophenyl) acetamide involved NMR spectroscopy, ESI-MS, X-ray crystallography, and elemental analysis . Another study reported the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide using 4-chlorophenol and N-phenyl dichloroacetamide in the presence of anhydrous potassium carbonate . Similarly, a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were synthesized using a multi-step process involving esterification, hydrazide formation, and subsequent reactions . The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides was achieved through a sequence of reactions starting from 4-chlorophenoxyacetic acid .
Molecular Structure Analysis
X-ray crystallography has been a common technique for determining the molecular structure of synthesized compounds. The crystal structure of 2-Chloro-N-(2,4-dinitrophenyl) acetamide revealed intramolecular hydrogen bonding and intermolecular interactions that contribute to crystal packing . The orientation of substituent groups and their interactions were also described for compounds such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, where the chlorophenyl ring is oriented at a specific angle to the thiazole ring . The crystal structure of 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione was solved, revealing dihedral angles and stabilizing intra- and intermolecular hydrogen bonds .
Chemical Reactions Analysis
The papers describe various chemical reactions involved in the synthesis of acetamide derivatives. For example, the synthesis of N-phenyl-2,2-di(4-chlorophenoxy)acetamide involved the reaction of 4-chlorophenol with N-phenyl dichloroacetamide . The formation of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives included the conversion of aromatic acids into esters, hydrazides, and then oxadiazole-thiols . The synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involved esterification, treatment with hydrazine hydrate, and a ring closure reaction .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using various analytical techniques. The solvatochromic effects of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV-vis spectrophotometry, and the compound exhibited changes in optical properties depending on the solvent polarity . The antioxidant properties of 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide derivatives were evaluated using FRAP and DPPH methods, with some compounds showing remarkable activity . The antibacterial potential of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides was assessed against various bacterial strains, and some derivatives exhibited significant activity .
Case Studies and Applications
Several of the synthesized compounds were evaluated for their biological activities. For instance, the synthesized 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide compounds were screened for enzyme inhibition and showed activity against acetylcholinesterase . The N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides were found to be potential antibacterial agents and moderate inhibitors of α-chymotrypsin enzyme . Additionally, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized and its anticancer activity was confirmed by molecular docking studies targeting the VEGFr receptor .
Aplicaciones Científicas De Investigación
Photovoltaic Efficiency and Non-linear Optical Activities
One of the remarkable applications of derivatives similar to 2-(2-chlorophenoxy)-N-(5-fluoro-9-oxo-9H-xanthen-3-yl)acetamide is in the field of photovoltaics and non-linear optics. A study conducted by Mary et al. (2020) on bioactive benzothiazolinone acetamide analogs highlighted their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These compounds showed promising light-harvesting efficiency and free energy of electron injection, making them suitable for use in photovoltaic cells. Furthermore, their non-linear optical (NLO) activities were investigated, demonstrating significant second-order hyperpolarizability values. This suggests their utility in optical applications due to their ability to interact with light in unique ways (Mary et al., 2020).
Potential Pesticide Precursors
Another significant area of application for compounds related to this compound is in the development of potential pesticides. Olszewska et al. (2008) provided new powder diffraction data for derivatives of N-aryl-2,4-dichlorophenoxyacetamide, including compounds with structural similarities. These organic compounds are explored for their potential as pesticides, with detailed characterizations including X-ray powder diffraction to understand their physical properties and potential applications in agriculture (Olszewska et al., 2008).
Propiedades
IUPAC Name |
2-(2-chlorophenoxy)-N-(5-fluoro-9-oxoxanthen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13ClFNO4/c22-15-5-1-2-7-17(15)27-11-19(25)24-12-8-9-13-18(10-12)28-21-14(20(13)26)4-3-6-16(21)23/h1-10H,11H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIVXZPGGRLOFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13ClFNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-benzyl-2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2509068.png)
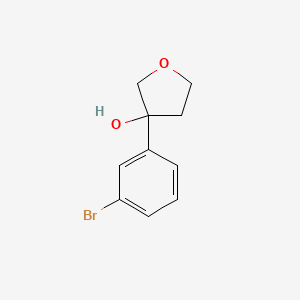
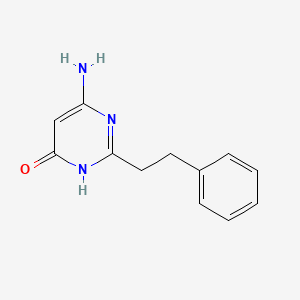
![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B2509073.png)
![1,3-Dimethyl-5-methylsulfanyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2509074.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2509076.png)
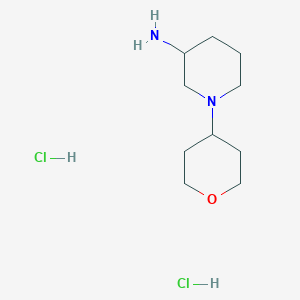
![2-(2-fluorophenoxy)-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2509078.png)

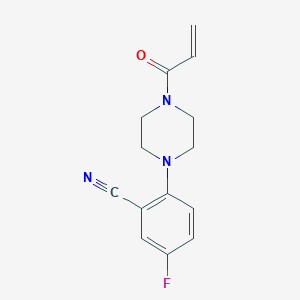


amino}-2-methylpropanoate](/img/structure/B2509090.png)